molecular formula C14H14FNO B1385855 N-(3-Fluorobenzyl)-2-methoxyaniline CAS No. 1019565-39-9

N-(3-Fluorobenzyl)-2-methoxyaniline

Cat. No.: B1385855
CAS No.: 1019565-39-9
M. Wt: 231.26 g/mol
InChI Key: SXFKOVIICJNCOX-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2-methoxyaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methoxyaniline typically involves the reaction of 3-fluorobenzyl chloride with 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Fluorobenzyl)-2-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-2-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the fluorine atom can improve the binding affinity and selectivity of the compound towards specific biological targets.

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents. The fluorine atom can enhance the metabolic stability and bioavailability of the drug candidates.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and enhance the binding affinity of the compound. The methoxy group can also contribute to the overall stability and reactivity of the molecule. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-2-methoxyaniline
  • N-(3-Chlorobenzyl)-2-methoxyaniline
  • N-(3-Fluorobenzyl)-4-methoxyaniline

Comparison:

  • N-(4-Fluorobenzyl)-2-methoxyaniline: Similar structure but with the fluorine atom at the para position, which can affect the electronic distribution and reactivity.
  • N-(3-Chlorobenzyl)-2-methoxyaniline: Chlorine atom instead of fluorine, which can influence the compound’s reactivity and biological activity due to the different electronegativity and size.
  • N-(3-Fluorobenzyl)-4-methoxyaniline: Methoxy group at the para position, which can alter the compound’s steric and electronic properties.

N-(3-Fluorobenzyl)-2-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-8-3-2-7-13(14)16-10-11-5-4-6-12(15)9-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFKOVIICJNCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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